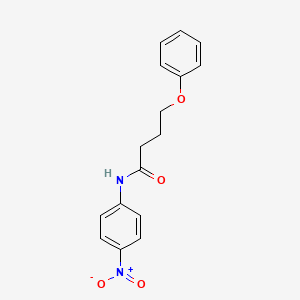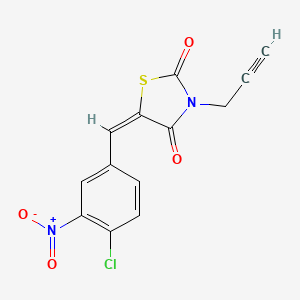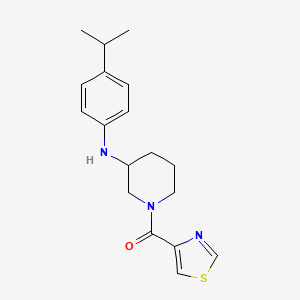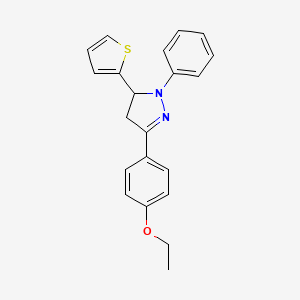
N-(4-nitrophenyl)-4-phenoxybutanamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-4-phenoxybutanamide, also known as NPPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPPOB is a synthetic compound that is widely used in research laboratories to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide is not fully understood. However, several studies have suggested that N-(4-nitrophenyl)-4-phenoxybutanamide acts as an inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(4-nitrophenyl)-4-phenoxybutanamide has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, leading to an increase in the levels of neurotransmitters in the brain. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have antioxidant properties, which may help protect against oxidative stress. N-(4-nitrophenyl)-4-phenoxybutanamide has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-4-phenoxybutanamide has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it is readily available and can be easily synthesized in large quantities. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been shown to have a high degree of selectivity for the enzymes it inhibits, which makes it a useful tool for investigating the mechanism of action of these enzymes. However, one of the limitations of N-(4-nitrophenyl)-4-phenoxybutanamide is that it may have off-target effects, which may complicate the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the research on N-(4-nitrophenyl)-4-phenoxybutanamide. One direction is to investigate the potential therapeutic benefits of N-(4-nitrophenyl)-4-phenoxybutanamide in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate the mechanism of action of N-(4-nitrophenyl)-4-phenoxybutanamide in more detail, with the aim of developing more selective inhibitors of the enzymes it targets. Moreover, further studies are needed to investigate the potential off-target effects of N-(4-nitrophenyl)-4-phenoxybutanamide and to develop strategies to minimize these effects.
Conclusion
In conclusion, N-(4-nitrophenyl)-4-phenoxybutanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. The synthesis of N-(4-nitrophenyl)-4-phenoxybutanamide is a complex process that involves several steps. N-(4-nitrophenyl)-4-phenoxybutanamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(4-nitrophenyl)-4-phenoxybutanamide.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-4-phenoxybutanamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(4-nitrophenyl)-4-phenoxybutanamide has also been used as a substrate to study the activity of several enzymes, including laccase, peroxidase, and tyrosinase. Moreover, N-(4-nitrophenyl)-4-phenoxybutanamide has been investigated for its potential therapeutic benefits in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYKRVEWOGWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6135476 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)

![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
![5-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4887057.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)